molecular formula C12H15BrFNO2 B12067883 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine

4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine

Cat. No.: B12067883
M. Wt: 304.15 g/mol
InChI Key: BTUBQAUTPTVDSN-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is a chemical compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol It is characterized by the presence of a morpholine ring attached to a 2-bromo-5-fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine typically involves the reaction of 2-bromo-5-fluorophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Chloro-5-fluorophenoxy)ethyl]morpholine
  • 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine
  • 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine

Uniqueness

4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine

InChI

InChI=1S/C12H15BrFNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2

InChI Key

BTUBQAUTPTVDSN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=CC(=C2)F)Br

Origin of Product

United States

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